BenchChemオンラインストアへようこそ!

Propyl valproate

Anticonvulsant Prodrug screening Valproic acid analogs

Propyl valproate (P-VPA) is the only monoester prodrug of valproic acid to demonstrate measurable anticonvulsant activity in head-to-head comparison with butyl, isobutyl, isoamyl, and hexyl valproates—all of which were inactive. P-VPA exhibits lower neurotoxicity than both valproic acid and valpromide, yielding a superior protective index. It undergoes complete biotransformation to VPA, unlike partial-conversion esters. Essential reference compound for anticonvulsant screening, neurotoxicity benchmarking, and ester prodrug SAR studies. Procure for validated assay controls.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
Cat. No. B1370357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl valproate
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OCCC
InChIInChI=1S/C11H22O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h10H,4-9H2,1-3H3
InChIKeyVKKUQDSSNVIMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Valproate: Physicochemical and Pharmacological Profile of a Valproic Acid Ester Prodrug


Propyl valproate (P-VPA; CAS 52061-75-3) is a monoester prodrug of valproic acid (VPA) with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol [1]. The compound exhibits a calculated LogP of 3.45770 and a polar surface area (PSA) of 37.30 Ų [1], physicochemical properties that distinguish it from the parent carboxylic acid (VPA, LogP ~2.8, PSA 37.3 Ų as free acid) [2]. P-VPA belongs to a class of VPA ester prodrugs developed to address the suboptimal pharmacokinetic and toxicity profile of valproic acid [3].

Why Propyl Valproate Cannot Be Substituted by Other Valproic Acid Esters or the Parent Acid


Although multiple valproic acid ester prodrugs share the same hydrolytic activation mechanism, their in vivo pharmacological outcomes diverge sharply due to differences in biotransformation completeness, intrinsic activity, and neurotoxicity profiles. In a head-to-head intravenous study of five monoester prodrugs in dogs, only propyl valproate (P-VPA) demonstrated measurable anticonvulsant activity, while butyl, isobutyl, isoamyl, and hexyl valproates exhibited no detectable anticonvulsant effect [1]. Furthermore, P-VPA was quantitatively less neurotoxic than both the parent drug valproic acid (VPA) and valpromide (VPD), yielding a superior protective index [1]. Patent disclosures also confirm that P-VPA esters exhibit antiepileptic activity comparable to VPA but with markedly reduced toxicity [2]. These findings establish that generic substitution with another VPA ester or reversion to the parent acid entails a demonstrable loss of either efficacy or safety margin.

Propyl Valproate: Head-to-Head Quantitative Evidence Against Closest Analogs


Propyl Valproate Demonstrates Anticonvulsant Activity Where Four Other VPA Esters Show None

In a systematic evaluation of five monoester prodrugs of valproic acid (propyl, butyl, isobutyl, isoamyl, and hexyl valproate) administered intravenously at equivalent doses (400 mg VPA equivalent) to dogs, only propyl valproate (P-VPA) exhibited detectable anticonvulsant activity [1]. The remaining four ester prodrugs (B-VPA, IB-VPA, IA-VPA, H-VPA) showed no anticonvulsant effect in the same assay system despite complete or partial biotransformation to VPA [1].

Anticonvulsant Prodrug screening Valproic acid analogs

Propyl Valproate Exhibits Lower Neurotoxicity Than Valproic Acid and Valpromide

Propyl valproate (P-VPA) was directly compared with valproic acid (VPA) and valpromide (VPD) for neurotoxicity in the same study. P-VPA was found to be less neurotoxic than both VPA and VPD, resulting in a better protective index (the ratio of anticonvulsant efficacy to neurotoxicity) [1]. Patent claims further substantiate that P-VPA esters show antiepileptic activity comparable to VPA but with markedly reduced toxicity [2].

Neurotoxicity Protective index Safety margin

Propyl Valproate Undergoes Complete Biotransformation to Valproic Acid In Vivo

Among the five monoester prodrugs tested, propyl valproate (P-VPA) exhibited complete biotransformation to the parent drug valproic acid (VPA), as did butyl valproate and hexyl valproate [1]. In contrast, isobutyl valproate and isoamyl valproate underwent only partial biotransformation [1]. This complete conversion ensures that the full VPA payload is released systemically, whereas partial conversion in other esters introduces variability and potential underexposure.

Biotransformation Prodrug activation Pharmacokinetics

Propyl Valproate Exhibits Increased Lipophilicity Relative to Valproic Acid

Propyl valproate has a calculated LogP of 3.46 [1], which is approximately 0.66 LogP units higher than that of valproic acid (calculated LogP ~2.8) [2]. This increased lipophilicity is a deliberate prodrug design feature intended to enhance membrane permeability and potentially improve distribution across biological barriers [3].

Lipophilicity Blood-brain barrier Prodrug design

Propyl Valproate: Recommended Application Scenarios Based on Verified Differentiation Evidence


Screening of Valproic Acid Prodrugs for Anticonvulsant Lead Selection

In research programs evaluating valproic acid ester prodrugs as anticonvulsant candidates, propyl valproate serves as the essential positive control or reference compound. As the only monoester in a five-compound series that demonstrated detectable anticonvulsant activity [1], P-VPA establishes the baseline for activity within this chemical class. Procurement of P-VPA is indicated when head-to-head comparative data against inactive esters (butyl, isobutyl, isoamyl, hexyl valproate) is required to validate assay sensitivity or to benchmark novel VPA derivatives [1].

Preclinical Neurotoxicity and Therapeutic Index Studies

Propyl valproate is the preferred compound for studies requiring a valproate-based agent with a demonstrated superior protective index. The direct evidence that P-VPA is less neurotoxic than both valproic acid and valpromide [1] makes it a compelling comparator for neurotoxicity benchmarking. In vivo studies evaluating the balance between anticonvulsant efficacy and motor impairment or neurological side effects should consider P-VPA as a candidate that offers an improved safety margin over the parent acid [1][2].

Pharmacokinetic Studies of Ester Prodrug Activation and Biotransformation

Propyl valproate is a suitable model compound for investigating the relationship between ester structure and in vivo biotransformation completeness. P-VPA undergoes complete conversion to valproic acid, in contrast to isobutyl and isoamyl esters which exhibit only partial conversion [1]. This property makes P-VPA valuable for studies examining the enzymatic or physicochemical determinants of prodrug activation efficiency, as well as for calibrating in vitro-in vivo extrapolation (IVIVE) models of ester hydrolysis [1].

Structure-Activity Relationship (SAR) Investigations of Valproate Derivatives

In medicinal chemistry programs exploring valproic acid derivatives, propyl valproate represents a critical data point in the ester prodrug SAR landscape. The distinct pharmacological profile of P-VPA (active anticonvulsant, low neurotoxicity, complete biotransformation) relative to structurally similar esters with identical core valproyl moieties but different alkyl ester groups [1] provides a well-defined comparator for evaluating the impact of ester chain length and branching on pharmacological outcomes. Procurement of P-VPA enables direct, controlled comparisons against newly synthesized ester analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyl valproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.